2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine
Overview
Description
2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine is a complex organic compound characterized by its multiple chlorine and fluorine substitutions on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of a Friedel-Crafts acylation followed by a series of halogenation steps to introduce the chlorine and fluorine atoms . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares similar halogenation patterns but differs in the core structure.
4,6-Dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine: Another halogenated pyridine derivative with distinct functional groups.
Uniqueness
2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine is unique due to its specific combination of chlorine and fluorine substitutions, which confer distinct chemical and physical properties. These unique features make it valuable for specialized applications in various fields.
Properties
IUPAC Name |
2,6-dichloro-3-[chloro-(4-chlorophenyl)methyl]-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4F3N/c14-7-3-1-6(2-4-7)11(16)10-8(13(18,19)20)5-9(15)21-12(10)17/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWCUDZPBLPKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(N=C(C=C2C(F)(F)F)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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